molecular formula C17H16N2O4S B5865037 3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide

3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide

Cat. No. B5865037
M. Wt: 344.4 g/mol
InChI Key: WEYRMGPIWPNMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide, also known as QNZ, is a small molecule inhibitor that has been used extensively in scientific research. QNZ is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, immune response, and cell survival.

Mechanism of Action

3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide inhibits NF-κB activation by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. In the absence of this compound, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and degradation by the proteasome. This results in the translocation of NF-κB to the nucleus, where it activates the transcription of target genes. This compound prevents the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and interleukin-1β (IL-1β). This compound has also been shown to inhibit the proliferation and survival of various cancer cell lines, including breast, prostate, and pancreatic cancer.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide is a potent and specific inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in various diseases. This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for preclinical studies. However, this compound has limited solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for 3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects. Additionally, this compound could be used to study the role of NF-κB in various diseases, including autoimmune diseases and inflammatory disorders. Finally, this compound could be used to study the role of NF-κB in the regulation of cell survival and apoptosis.

Synthesis Methods

3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3,4-dimethoxyaniline with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-3,4-dimethoxyquinoline. The second step involves the reaction of the quinoline intermediate with sodium hydride and benzene sulfonyl chloride to form this compound.

Scientific Research Applications

3,4-dimethoxy-N-3-quinolinylbenzenesulfonamide has been used extensively in scientific research to study the NF-κB pathway and its role in various diseases. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Aberrant activation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.

properties

IUPAC Name

3,4-dimethoxy-N-quinolin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-16-8-7-14(10-17(16)23-2)24(20,21)19-13-9-12-5-3-4-6-15(12)18-11-13/h3-11,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYRMGPIWPNMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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